(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a chlorine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloro-2-fluorobenzaldehyde.
Formation of the Amino Acid: The aldehyde group is converted to an amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino acid moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of halogenated amino acids on protein structure and function.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(5-chloro-3-fluorophenyl)propanoic acid hydrochloride
Uniqueness
The unique combination of chlorine and fluorine atoms on the phenyl ring of (2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid hydrochloride distinguishes it from other similar compounds. This specific substitution pattern can influence its chemical reactivity, biological activity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R)-2-amino-3-(5-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYXKAUAUHNNEX-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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